molecular formula C32H37NO4 B024193 Carebastine CAS No. 90729-42-3

Carebastine

Cat. No.: B024193
CAS No.: 90729-42-3
M. Wt: 499.6 g/mol
InChI Key: XGHOVGYJHWQGCC-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Biochemical Analysis

    Biochemical Properties

    Carebastine interacts with various enzymes and proteins in biochemical reactions. It is extensively metabolized to its active form by the hepatic microsomal isoenzyme cytochrome P450 (CYP) 3A4 . The nature of these interactions involves the conversion of Ebastine to this compound, which then exerts its therapeutic effects .

    Cellular Effects

    This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a histamine H1 receptor antagonist, thereby reducing the effects of histamine on target cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    The mechanism of action of this compound involves binding to histamine H1 receptors, thereby preventing histamine from exerting its effects . This can lead to changes in gene expression and cellular responses to histamine .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed over time. It has been found to be stable, with no significant degradation observed over the course of studies . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. Studies have shown that this compound has a dose-dependent effect on the reduction of allergic reactions . High doses have not been associated with toxic or adverse effects .

    Metabolic Pathways

    This compound is involved in metabolic pathways related to the metabolism of histamine. It interacts with enzymes such as CYP3A4, which metabolizes Ebastine to this compound . This can affect metabolic flux and metabolite levels .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues. It is believed to interact with transporters and binding proteins that facilitate its distribution .

    Subcellular Localization

    As a small molecule, it is likely to be able to diffuse across cell membranes and exert its effects in various compartments within the cell .

    Preparation Methods

      Synthetic Routes: The synthetic route to involves the condensation of 4-tert-butylbenzaldehyde with 4-(diphenylmethoxy)piperidine in the presence of a suitable base.

      Reaction Conditions: The reaction typically occurs under mild conditions, and the product is isolated through crystallization or chromatography.

      Industrial Production: Industrial-scale production methods may involve optimization of reaction conditions, purification, and formulation for pharmaceutical use.

  • Chemical Reactions Analysis

      Reactions: can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: serves as a valuable tool in medicinal chemistry research, especially related to histamine receptor modulation.

      Biology: It may be used in studies involving histamine-mediated pathways and allergic responses.

      Medicine: As an antihistamine, it plays a role in managing allergic symptoms.

      Industry: Pharmaceutical companies utilize it for formulating allergy medications.

  • Comparison with Similar Compounds

      Uniqueness: stands out due to its prolonged action, minimal CNS effects, and rapid onset compared to other antihistamines.

      Similar Compounds: Other antihistamines include cetirizine, loratadine, and fexofenadine.

    Properties

    IUPAC Name

    2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XGHOVGYJHWQGCC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H37NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60238246
    Record name Carebastine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60238246
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    499.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    90729-42-3
    Record name Carebastine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=90729-42-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Carebastine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729423
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Carebastine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60238246
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Carebastine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CAREBASTINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DLN707DO
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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